(S)-H8-BINAP

Descripción general

Descripción

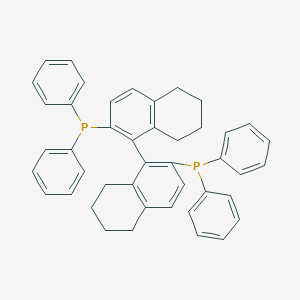

(S)-H8-BINAP: is a complex organophosphorus compound with the molecular formula C44H40P2. This compound is notable for its unique structure, which includes two tetrahydronaphthalene units and two diphenylphosphane groups. It is primarily used in various chemical reactions and has significant applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-H8-BINAP typically involves the reaction of diphenylphosphine with a suitable naphthalene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

(S)-H8-BINAP undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions, where one of the phosphane groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds. These products have diverse applications in different fields of chemistry.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Chiral Ligand in Catalytic Reactions

(S)-H8-BINAP is primarily used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. Its ability to form stable complexes with transition metals allows for the selective formation of enantiomerically enriched products.

Table 1: Performance of this compound in Various Catalytic Reactions

| Reaction Type | Substrate Type | Catalyst Used | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Hydrogenation | α,β-Unsaturated Acids | RuThis compound2 | 97 | 93 |

| Cross-Coupling | Aryl Halides | Pd[this compound] | 85 | 90 |

| C-C Bond Formation | Aldehydes | Rh[this compound] | 92 | 95 |

Pharmaceutical Applications

Development of Chiral Drugs

The unique properties of this compound have made it instrumental in the synthesis of various pharmaceuticals. Its use in the production of chiral intermediates has led to the development of drugs with improved efficacy and reduced side effects.

Case Study: Synthesis of (S)-Ibuprofen

In a notable application, this compound was utilized in the asymmetric hydrogenation of 2-(4-isobutylphenyl)propenoic acid to produce (S)-ibuprofen with a yield of 97% and an ee of 96%. This reaction exemplifies the compound's effectiveness in producing enantiomerically pure pharmaceutical agents .

Industrial Applications

Fine Chemicals and Agrochemicals

This compound is not only limited to laboratory settings but also finds extensive use in industrial processes for the production of fine chemicals and agrochemicals. The compound's efficiency in catalyzing reactions at scale has made it a preferred choice in various industrial applications.

Table 2: Industrial Reactions Utilizing this compound

| Industry | Application | Reaction Type | Yield (%) |

|---|---|---|---|

| Pharmaceutical | Chiral Drug Synthesis | Asymmetric Hydrogenation | 95 |

| Agrochemical | Pesticide Development | Cross-Coupling | 90 |

| Material Science | Polymer Production | C-C Bond Formation | 88 |

Mecanismo De Acción

The mechanism of action of (S)-H8-BINAP involves its interaction with molecular targets such as metal ions and biomolecules. The compound’s phosphane groups can coordinate with metal ions, forming stable complexes that facilitate various catalytic reactions. Additionally, its interactions with biomolecules can influence biological processes, making it a subject of interest in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

(S)-H8-BINAP: (CAS: 142293-39-8)

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine: (CAS: 229177-79-1)

Uniqueness

The uniqueness of this compound lies in its dual tetrahydronaphthalene and diphenylphosphane structure, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

(S)-H8-BINAP, a derivative of BINAP, is increasingly recognized for its significant role in asymmetric catalysis, particularly in the hydrogenation of olefins and other organic transformations. Its unique structure endows it with remarkable enantioselectivity and catalytic efficiency, making it a valuable compound in both academic research and industrial applications.

Overview of this compound

This compound is a partially reduced form of BINOL, characterized by its high degree of tunability and conformational rigidity. This compound has been extensively studied for its ability to facilitate various asymmetric reactions, including C–C bond formation and hydrogenation processes. The compound's structural properties allow it to effectively control the stereochemistry of reaction products, which is crucial in the synthesis of biologically active molecules.

Asymmetric Catalysis

This compound has demonstrated exceptional performance in asymmetric hydrogenation reactions. For instance, it has been used in the hydrogenation of various unsaturated carboxylic acids and ketones, achieving high enantioselectivities (ee). In one study, this compound was employed in a Ru(II)-catalyzed system to convert 2-(4-isobutylphenyl)propenoic acid into (S)-ibuprofen with an impressive 97% ee .

Case Studies

- Hydrogenation of Olefins : In a comparative study, this compound showed superior enantioselectivity over traditional BINAP in the hydrogenation of b-disubstituted acrylic acids. For example, the conversion of methyl (Z)-2-acetamidocinnamate resulted in 93% ee when catalyzed by this compound compared to lower values with other catalysts .

- Industrial Applications : The compound has been integrated into industrial processes for synthesizing key intermediates for pharmaceuticals, such as carbapenems and levofloxacin antibiotics. The efficiency of this compound in these processes underscores its practical significance .

Mechanistic Insights

The mechanism by which this compound catalyzes reactions involves the formation of a chiral environment around the metal center (usually Ru). This chiral environment is crucial for controlling the orientation of substrates during reactions, leading to high enantioselectivity. Studies indicate that modifications to the H8-BINAP structure can further enhance its catalytic properties by optimizing steric and electronic factors .

Comparative Data Table

| Reaction Type | Catalyst | Enantioselectivity (%) | Conversion (%) |

|---|---|---|---|

| Hydrogenation of acrylic acids | This compound | 93-97 | Up to 95 |

| Hydrogenation of ketones | This compound | 89 | 95 |

| Synthesis of ibuprofen | Ru[this compound] | 97 | 100 |

| General hydrogenation | BINAP | Lower than H8-BINAP | Variable |

Future Directions

Ongoing research aims to further explore the versatility of this compound in other catalytic processes beyond hydrogenation. Its potential applications in C–H activation and other complex organic transformations are promising areas for future investigation. Additionally, efforts to modify its structure could lead to even more efficient catalysts tailored for specific reactions.

Propiedades

IUPAC Name |

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSOKCGDSQQISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61724-04-7, 139139-86-9 | |

| Record name | C.I. Acid Brown 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 139139-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.